3-(furan-3-yl)-1H-pyridazin-6-one
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Overview
Description
3-(furan-3-yl)-1H-pyridazin-6-one is a heterocyclic compound that features a furan ring fused to a pyridazinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)-1H-pyridazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan-3-carboxylic acid with hydrazine hydrate can lead to the formation of the pyridazinone ring . The reaction typically requires a catalyst and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(furan-3-yl)-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furan and pyridazinone derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
3-(furan-3-yl)-1H-pyridazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(furan-3-yl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-1H-pyridazin-6-one
- 3-(furan-4-yl)-1H-pyridazin-6-one
- 3-(thiophen-3-yl)-1H-pyridazin-6-one
Uniqueness
3-(furan-3-yl)-1H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-(furan-3-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) |
InChI Key |
OYOIGOMIQQPXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=COC=C2 |
Origin of Product |
United States |
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